molecular formula C26H21NO6 B215924 2-(4-Ethylphenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate

2-(4-Ethylphenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No. B215924
M. Wt: 443.4 g/mol
InChI Key: NXSPFJJGTOXCEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethylphenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate is a synthetic compound with potential applications in scientific research. This compound is also known as EMD-1214063 and is a member of the isoindoline family of compounds.

Mechanism of Action

The mechanism of action of EMD-1214063 involves the inhibition of the activity of MDM2. MDM2 is a protein that binds to p53 and targets it for degradation. By inhibiting the activity of MDM2, EMD-1214063 can increase the levels of p53 in cells, which can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
EMD-1214063 has been shown to have biochemical and physiological effects on cancer cells. In vitro studies have shown that EMD-1214063 can induce apoptosis in cancer cells by increasing the levels of p53. Additionally, EMD-1214063 has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using EMD-1214063 in lab experiments include its specificity for MDM2, its ability to increase the levels of p53, and its potential applications in studying the biological pathways involved in cancer and other diseases. The limitations of using EMD-1214063 in lab experiments include its toxicity and its potential for off-target effects.

Future Directions

There are several future directions for the study of EMD-1214063. One direction is to study the effects of EMD-1214063 on other biological pathways involved in cancer and other diseases. Another direction is to study the potential applications of EMD-1214063 in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to determine the optimal dosage and administration of EMD-1214063 for clinical use.

Synthesis Methods

The synthesis of EMD-1214063 involves a multi-step process that starts with the reaction of 4-ethylbenzaldehyde with malonic acid in the presence of piperidine. The resulting product is then reacted with 2-methoxybenzoyl chloride to form the intermediate compound. This intermediate is then reacted with phthalic anhydride in the presence of acetic anhydride to form the final product, EMD-1214063.

Scientific Research Applications

EMD-1214063 has potential applications in scientific research as a tool for studying the biological pathways involved in cancer and other diseases. This compound has been shown to inhibit the activity of a protein called MDM2, which is involved in the regulation of the tumor suppressor protein p53. By inhibiting the activity of MDM2, EMD-1214063 can increase the levels of p53 in cells, which can lead to cell cycle arrest and apoptosis.

properties

Product Name

2-(4-Ethylphenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate

Molecular Formula

C26H21NO6

Molecular Weight

443.4 g/mol

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C26H21NO6/c1-3-16-8-10-17(11-9-16)22(28)15-33-26(31)18-12-13-19-20(14-18)25(30)27(24(19)29)21-6-4-5-7-23(21)32-2/h4-14H,3,15H2,1-2H3

InChI Key

NXSPFJJGTOXCEY-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4OC

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4OC

Origin of Product

United States

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